Narwedine

Description

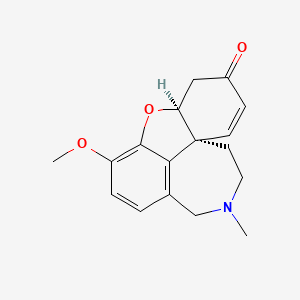

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168190 | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-77-0, 1668-86-6 | |

| Record name | Narwedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanthaminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARWEDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NARWEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crucial Juncture: A Technical Guide to Narwedine as the Biogenetic Precursor to Galanthamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease, originates from a fascinating biosynthetic pathway within the Amaryllidaceae family of plants.[1] Central to this pathway is the stereospecific conversion of its immediate biogenetic precursor, narwedine. This technical guide provides an in-depth exploration of the biochemical and synthetic landscape surrounding the this compound-to-galanthamine transformation. We will dissect the enzymatic machinery governing this conversion, detail a robust experimental protocol for the stereoselective chemical reduction of this compound, and present a comprehensive characterization of both compounds. Furthermore, the often-overlooked pharmacological profile of this compound itself will be examined, offering a complete picture of this critical juncture in galanthamine's genesis.

The Biosynthetic Blueprint: From Norbelladine to Galanthamine

The journey to galanthamine begins with the condensation of tyramine and 3,4-dihydroxybenzaldehyde, a reaction catalyzed by the sequential action of norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR).[2][3][4][5] This forms the foundational norbelladine structure. Following O-methylation to 4'-O-methylnorbelladine, the key architectural feature of the galanthamine scaffold is forged through an intramolecular oxidative coupling reaction.

This critical step is catalyzed by cytochrome P450 enzymes belonging to the CYP96T family.[6][7][8][9] These enzymes facilitate a regio- and stereoselective para-ortho' oxidative coupling of 4'-O-methylnorbelladine to generate the this compound skeleton.[6][7][8][9] The final step in the biosynthesis is the stereospecific reduction of the ketone group of this compound to the corresponding alcohol, yielding galanthamine.

Caption: Biosynthetic pathway of galanthamine from primary precursors.

The Synthetic Counterpart: Industrial Production of Galanthamine

The principles of the biosynthetic pathway have been ingeniously translated into a large-scale, commercially viable synthesis of galanthamine, most notably the Sanochemia process.[10][11][12] This industrial route also hinges on this compound as a key intermediate and involves three pivotal stages:

-

Oxidative Phenol Coupling: A synthetic precursor undergoes an intramolecular oxidative phenol coupling to form racemic (±)-narwedine.[13]

-

Crystallization-Induced Dynamic Chiral Resolution: This elegant step is crucial for obtaining the desired enantiomer. Racemic (±)-narwedine is resolved by seeding a solution with a catalytic amount of enantiomerically pure (-)-narwedine, leading to the preferential crystallization of (-)-narwedine in high yield.[11][13]

-

Stereoselective Reduction: The isolated (-)-narwedine is then stereoselectively reduced to (-)-galanthamine.[11][13]

Experimental Protocol: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

This protocol details the highly stereoselective reduction of the ketone functionality of (-)-narwedine to the corresponding alcohol, yielding (-)-galanthamine, using the bulky reducing agent L-selectride. The steric hindrance of L-selectride favors hydride attack from the less hindered face of the carbonyl group, leading to the desired stereoisomer.

Materials:

-

(-)-Narwedine

-

Anhydrous Tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (-)-narwedine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the suspension to -20 °C using a suitable cooling bath.

-

Addition of L-Selectride: Slowly add L-Selectride® (1.0 M solution in THF, 3.0 eq) dropwise to the cooled suspension, ensuring the internal temperature does not exceed -15 °C.[13]

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion of the reaction, cautiously add methanol dropwise to quench the excess L-Selectride, maintaining the low temperature.

-

Workup: Allow the reaction mixture to warm to room temperature. Add water and concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: To the aqueous residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure (-)-galanthamine.

Caption: Experimental workflow for the stereoselective reduction of this compound.

Characterization Data

Accurate characterization of this compound and galanthamine is paramount for both research and drug development. The following table summarizes key analytical data for these compounds.

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (ESI-MS) |

| This compound | C₁₇H₁₉NO₃[16] | 285.3 g/mol [17] | 6.85 (s, 1H), 6.05-5.90 (m, 2H), 4.56 (br s, 1H), 4.48 (d, 1H), 4.10 (dd, 1H), 3.85 (d, 1H), 3.80 (s, 3H), 3.35-3.05 (m, 2H), 2.62 (m, 1H), 2.25 (br s, NH, OH), 1.98 (m, 1H), 1.85-1.65 (m, 2H)[15] | 145.8, 144.0, 134.1, 131.6, 127.9, 126.8, 115.5, 113.0, 88.4, 61.7, 56.0, 52.7, 49.3, 46.6, 39.8, 29.7[15] | m/z 286 [M+H]⁺ |

| Galanthamine | C₁₇H₂₁NO₃[1] | 287.35 g/mol [1] | 6.65-6.52 (m, 2H), 6.06-5.92 (m, 2H), 4.57 (br s, 1H), 4.15-4.08 (m, 1H), 3.95 (d, J=5.7 Hz, 2H), 3.79 (s, 3H), 3.34 (ddd, 1H), 3.18 (ddd, 1H), 2.66 (ddd, 1H), 1.98 (ddd, 1H), 1.88-1.61 (m, 2H)[15] | 146.2, 143.9, 133.1, 133.0, 127.6, 127.0, 120.5, 111.0, 88.5, 61.9, 55.8, 53.8, 48.7, 47.0, 40.3, 29.9[15] | m/z 288 [M+H]⁺[18][19][20] |

The Pharmacological Significance of this compound

While primarily recognized as the precursor to galanthamine, this compound is not biologically inert. It exhibits its own distinct pharmacological profile.

-

Enzyme Inhibition: (-)-Narwedine is an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and prolyl endopeptidase, with IC₅₀ values of 281 µM, 911 µM, and 907 µM, respectively.[17] Although significantly less potent than galanthamine, this activity highlights a shared mechanism of action.

-

Cardiovascular and Respiratory Effects: this compound has been investigated for its potential as a respiratory stimulator.[21][22] It has also been shown to increase the amplitude and decrease the frequency of cardiac contractions, suggesting potential applications in modulating cardiovascular function.[21][22]

-

Modulation of Other Drugs: this compound has been observed to enhance the analgesic effect of morphine and influence the pharmacological effects of various stimulants, indicating a potential role in combination therapies.[21][22]

Conclusion

This compound stands as a critical molecule in both the natural and synthetic pathways to galanthamine. A thorough understanding of its biogenesis, the stereochemical nuances of its conversion, and its own biological activities is essential for researchers in natural product synthesis, medicinal chemistry, and drug development. The methodologies outlined in this guide, from the biosynthetic principles to the practicalities of stereoselective synthesis and detailed characterization, provide a solid foundation for further innovation in the production and derivatization of galanthamine and related alkaloids. The continued exploration of the enzymes involved in this pathway and the refinement of synthetic protocols will undoubtedly lead to more efficient and sustainable routes to this vital therapeutic agent.

References

- Majhi, B. B., Gélinas, S.-E., Mérindol, N., Ricard, S., & Desgagné-Penix, I. (2023). Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine. Frontiers in Plant Science, 14, 1231809.

- Majhi, B. B., Gélinas, S.-E., Mérindol, N., Ricard, S., & Desgagné-Penix, I. (2023). Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine. bioRxiv.

- Majhi, B. B., Gélinas, S.-E., Mérindol, N., Ricard, S., & Desgagné-Penix, I. (2022). Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine. Frontiers in Plant Science.

- BenchChem. (2025). Navigating the Synthesis of Galanthamine: A Technical Support Guide. BenchChem.

- Majhi, B. B., Gélinas, S.-E., Mérindol, N., Ricard, S., & Desgagné-Penix, I. (2023). Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine. PubMed.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (+/-)-Narwedine (CAS 1668-86-6): Properties and Benefits for Pharmaceutical Intermediates. Retrieved from [Link]

- Li, W., et al. (2024). Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis. FAO AGRIS.

-

Wikipedia. (n.d.). Galantamine total synthesis. Retrieved from [Link]

- Majhi, B. B., et al. (2023). (PDF) Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine.

- Li, W., et al. (2024). Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis. Frontiers.

- Li, W., et al. (2024). Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis. PubMed Central.

- Li, W., et al. (2024). Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis.

- Czollner, L., et al. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Publishing.

- Mannens, G., et al. (n.d.). A, The MS/MS product-ion ESI mass spectrum of galantamine; B, the MS/MS...

- Berkov, S., et al. (2025). Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants.

- Czollner, L., et al. (1999). Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion. Organic Process Research & Development.

- Taylor & Francis Online. (n.d.). Full article: Determination of galantamine in human plasma by LC-MS/MS using carbamazepine as an internal standard: Method validation and application to a pharmacokinetic study of galantamine hydrobromide prolonged-release capsules in healthy Thai volunteers.

- Nirogi, R., et al. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Industrial manufacturing of galantamine by Sanochemia.

- Sciforum. (2023). Distribution analysis of galanthamine, a plant alkaloid, by MS imaging.

- Google Patents. (n.d.).

- Jordis, U., et al. (2001). Synthesis of galanthamine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz)

- figshare. (2024). Table2_Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis.xlsx.

- Dayrit, F. M., & de Dios, A. C. (2017).

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

PubChem. (n.d.). (-)-Galantamine. Retrieved from [Link]

- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.

- ResearchGate. (n.d.). Total synthesis of (±)‐this compound, (±)‐lycoraminone and (±)‐galanthamine.

- Shieh, W.-C., & Carlson, J. A. (1994). Asymmetric Transformation of Either Enantiomer of this compound via Total Spontaneous Resolution Process, a Concise Solution to the Synthesis of (-)-Galanthamine. The Journal of Organic Chemistry.

- MDPI. (n.d.).

- Endoma-Arias, M. A. A., & Hudlicky, T. (2016). Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)

- ChemicalBook. (n.d.). Galantamine Hydrobromide(1953-04-4) 1H NMR spectrum.

- ResearchGate. (2021).

Sources

- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 5. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [agris.fao.org]

- 7. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]

- 8. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 11. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

- 21. nbinno.com [nbinno.com]

- 22. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]

The Enigmatic Precursor: A Technical Guide to the Discovery and Isolation of Narwedine from Narcissus pseudonarcissus

Abstract

Narwedine, a prominent Amaryllidaceae alkaloid, stands as a critical intermediate in the biosynthesis of galanthamine, a licensed therapeutic for Alzheimer's disease. This technical guide provides an in-depth exploration of the discovery and isolation of this compound from the common daffodil, Narcissus pseudonarcissus. We will navigate the intricate biosynthetic pathway, detailing the enzymatic transformations from primary metabolites to this tetracyclic ketone. Furthermore, this document presents a comprehensive, field-proven methodology for the extraction, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of this compound

The Amaryllidaceae family of plants is a rich reservoir of structurally diverse and biologically active alkaloids, with over 650 identified compounds.[1] Among these, this compound [(4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2][3]benzofuro[4,3-cd]azepin-6-one] holds a position of particular interest.[4] Historically, its discovery was intertwined with the quest to understand the biosynthesis of galanthamine. This compound is the direct biogenetic precursor to galanthamine, differing only by the oxidation state of a single carbon atom.[5][6] The conversion of this compound to galanthamine is a key final step in the biosynthetic cascade.[3] This close relationship makes the study of this compound essential for any endeavor aimed at the biotechnological production or semi-synthesis of galanthamine.[7] Moreover, this compound itself has been investigated for its own pharmacological properties, including respiratory stimulation.[6][8]

This guide will illuminate the path from the fundamental building blocks of life to the isolation of pure this compound, providing both the theoretical underpinnings and the practical steps necessary for its scientific investigation.

The Biosynthetic Journey to this compound

The biosynthesis of this compound is a captivating example of nature's chemical ingenuity, beginning with the aromatic amino acids L-phenylalanine and L-tyrosine.[2] The pathway converges on the formation of a common precursor, 4'-O-methylnorbelladine, which then undergoes a critical intramolecular oxidative phenol coupling reaction to form the characteristic tetracyclic core of the galanthamine-type alkaloids.[9][10]

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Precursors: L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), while L-tyrosine is decarboxylated to tyramine.[2][11]

-

Condensation and Reduction: 3,4-dihydroxybenzaldehyde and tyramine condense to form a Schiff base, which is then reduced to norbelladine.[2]

-

Methylation: Norbelladine undergoes O-methylation to yield 4'-O-methylnorbelladine, the pivotal precursor for the subsequent cyclization.[3]

-

Oxidative Phenol Coupling: The key step involves an enzyme-catalyzed (likely a cytochrome P450-dependent enzyme) intramolecular oxidative coupling of 4'-O-methylnorbelladine.[3] This para-ortho coupling establishes the intricate spirocyclic structure of the this compound skeleton.[9]

Caption: Biosynthetic pathway of this compound from primary amino acid precursors.

Isolation of this compound from Narcissus pseudonarcissus

The isolation of this compound from plant material is a multi-step process that leverages the basic nature of alkaloids. The following protocol is a comprehensive workflow synthesized from established alkaloid extraction methodologies.[12][13][14]

Experimental Workflow Overview

Caption: Experimental workflow for the isolation and characterization of this compound.

Step-by-Step Protocol

Materials and Reagents:

-

Fresh or dried bulbs of Narcissus pseudonarcissus

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% (v/v)

-

Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (70-230 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Protocol:

-

Preparation of Plant Material:

-

Thoroughly wash fresh N. pseudonarcissus bulbs to remove soil and debris.

-

Chop the bulbs into small pieces and homogenize in a blender with methanol or ethanol. For dried bulbs, grind into a fine powder.

-

-

Extraction:

-

Macerate the homogenized plant material in methanol or ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the filtrate. Repeat the extraction process with the plant residue to ensure complete extraction of alkaloids.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic/ethanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% aqueous HCl. This protonates the alkaloids, rendering them water-soluble.

-

Filter the acidic solution to remove non-polar impurities like fats and chlorophyll.

-

Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to further remove non-alkaloidal compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide or sodium carbonate solution.[14] This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Thin-Layer Chromatography (TLC): Develop a suitable solvent system for the separation of this compound from other alkaloids in the crude fraction. A common mobile phase is a mixture of chloroform and methanol in varying ratios (e.g., 9:1, 8:2). Visualize the spots under UV light (254 nm) or by using Dragendorff's reagent.

-

Column Chromatography: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

-

Expected Yield and Purity

The yield of this compound can vary significantly depending on the cultivar of N. pseudonarcissus, the time of harvest, and the efficiency of the extraction and purification process. Purity should be assessed by TLC, HPLC, and spectroscopic methods.

| Stage | Typical Yield Range | Purity Assessment |

| Crude Alkaloid Fraction | 0.1 - 0.5% of dry weight | TLC, ¹H NMR |

| Purified this compound | 10 - 30% of crude fraction | HPLC (>95%), MS, NMR |

Structural Elucidation and Characterization

The identity and purity of the isolated this compound must be confirmed through spectroscopic analysis.

Spectroscopic Data

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (C₁₇H₁₉NO₃, M.W. 285.34 g/mol ).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for a conjugated ketone, an aromatic ring, and an ether linkage.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the N-methyl group, and the protons of the tetracyclic ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 17 carbon atoms, including the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons of the ring system.

-

Conclusion

The discovery and isolation of this compound from Narcissus pseudonarcissus represent a significant undertaking in the field of natural product chemistry. A thorough understanding of its biosynthetic pathway provides a roadmap for its production, while a robust and reproducible isolation protocol is paramount for its further study and potential applications. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to successfully navigate the complexities of isolating this important Amaryllidaceae alkaloid. The continued investigation of this compound and its biosynthetic relatives holds promise for the development of new therapeutic agents and a deeper understanding of plant secondary metabolism.

References

- Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use. (URL: )

- The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC - NIH. (URL: )

- GALANTHAMINE. (URL: )

- Proposed biosynthetic pathway for galantamine. Enzymes involved in the...

- Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review - Natural Product Reports (RSC Publishing). (URL: )

- Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - MDPI. (URL: )

- Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories. (URL: )

- Biosynthesis of plant neuroactive alkaloids treating Alzheimer's disease - Frontiers. (URL: )

- Pressurized Natural Deep Eutectic Solvent Extraction of Galanthamine and Related Alkaloids

- The Galanthamine Biosynthetic Pathway in Amaryllidaceae: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )

- Galantamine total synthesis - Wikipedia. (URL: )

- Novel Methods for the Extraction of Galanthamine from Narcissus pseudonarcissus Bulbs - TU Delft Research Portal. (URL: )

- EXTRACTABILITY OF NARCISSUS PSEUDONARCISSUS ALKALOIDS WITH SUPERCRITICAL CARBON DIOXIDE | Request PDF - ResearchG

- Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - RSC Publishing. (URL: )

- Seed Germination Inhibitory Activity of Alkaloid Fractions from Narcissus pseudonarcissus cv. Carlton and Narcissus poeticus Leaves - MDPI. (URL: )

- The Effect of Acids on Alkaloid Yield in Pressurized Water Extraction of Narcissus Pseudonarcissus - ResearchG

- WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google P

-

This compound | C17H19NO3 | CID 10356588 - PubChem - NIH. (URL: [Link])

-

Sustainable Extraction of Narcissus Alkaloids with Green Solvents (Page 154) - FlipHTML5. (URL: [Link])

-

Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC - PubMed Central. (URL: [Link])

-

Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine | Organic Letters - ACS Publications. (URL: [Link])

- WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google P

-

Asymmetric Total Syntheses of (−)-Lycoramine, (−)-Lycoraminone, (−)-Narwedine, and (−)-Galanthamine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate - PubMed. (URL: [Link])

-

(PDF) Antioxidant Properties of Galantamine Hydrobromide - ResearchGate. (URL: [Link])

-

Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Total synthesis of (±)‐this compound, (±)‐lycoraminone and (±)‐galanthamine. - ResearchGate. (URL: [Link])

-

Holton's synthesis of this compound can be regarded as an early example of... - ResearchGate. (URL: [Link])

-

Synthesis of galanthamine - arkat usa. (URL: [Link])

-

The Anti-Cholinesterase Potential of Fifteen Different Species of Narcissus L. (Amaryllidaceae) Collected in Spain - Semantic Scholar. (URL: [Link])

-

Chemical and Biological Aspects of Narcissus Alkaloids - Semantic Scholar. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 8. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]

- 9. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. research.tudelft.nl [research.tudelft.nl]

- 14. Seed Germination Inhibitory Activity of Alkaloid Fractions from Narcissus pseudonarcissus cv. Carlton and Narcissus poeticus Leaves [mdpi.com]

(−)-Narwedine vs (+)-Narwedine enantiomers

An In-Depth Technical Guide to the Enantiomers of Narwedine

Abstract

This compound, a tetracyclic Amaryllidaceae alkaloid, serves as the direct biosynthetic and synthetic precursor to galanthamine, a critical therapeutic agent for the management of Alzheimer's disease. As a chiral molecule possessing three stereocenters, this compound exists as a pair of enantiomers: (-)-narwedine and (+)-narwedine. The stereochemistry of these molecules is not merely a structural curiosity; it is the determining factor in their biological relevance and utility in pharmaceutical synthesis. This technical guide provides a comprehensive analysis of the synthesis, stereochemistry, biological activity, and applications of the this compound enantiomers, with a particular focus on the methodologies that enable their separation and stereoselective conversion. We will explore the pivotal role of (-)-narwedine as the key intermediate for producing the pharmacologically active (-)-galanthamine and detail the elegant chemistry of crystallization-induced dynamic resolution that makes this process industrially viable. This document is intended for researchers, chemists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.

Introduction: The Significance of Chirality in the Galanthamine Family

The Amaryllidaceae family of plants is a rich source of structurally complex and biologically active alkaloids. Among these, (-)-galanthamine stands out for its dual mechanism of action: it is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine receptors.[1][2] This pharmacological profile makes it a valuable treatment for the cognitive decline associated with mild to moderate Alzheimer's disease.[3]

The natural supply of galanthamine from plants like daffodils (Narcissus spp.) and snowdrops (Galanthus spp.) is limited and costly, necessitating robust and scalable synthetic routes.[4] Most efficient total syntheses of (-)-galanthamine proceed through its immediate oxidized precursor, this compound.[3]

This compound itself is a chiral molecule, and its utility is entirely dependent on isolating the correct enantiomer. It is (-)-narwedine that can be stereoselectively reduced to the desired (-)-galanthamine.[1] The other enantiomer, (+)-narwedine, leads to the non-naturally occurring and pharmacologically distinct (+)-galanthamine. The profound differences in the biological activities of enantiomers are a cornerstone of modern pharmacology, as the chiral environment of biological receptors and enzymes leads to specific interactions with only one of a molecule's mirror images.[5][6][7] This guide will dissect the critical differences between (-)-narwedine and (+)-narwedine, from their synthesis to their ultimate biological fate.

Stereochemistry and Physicochemical Properties

This compound possesses a fascinating and synthetically challenging tetracyclic framework with three stereocenters, including a spiro benzylic quaternary center.[1] The absolute configuration of these centers dictates whether the molecule is the dextrorotatory (+) or levorotatory (-) enantiomer.

| Property | (-)-Narwedine | (+)-Narwedine |

| Common Name | (-)-Narwedine | (+)-Narwedine |

| IUPAC Name | (4aS,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][8]benzazepin-6-one | (4aR,8aR)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][8]benzazepin-6-one |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |

| Molar Mass | 285.34 g/mol | 285.34 g/mol |

| Biological Role | Key precursor to the active drug (-)-galanthamine.[9] | Precursor to the non-natural (+)-galanthamine. |

| Key Feature | The enantiomer required for pharmaceutical production of galanthamine. | The "distomer" or undesired enantiomer in the context of Alzheimer's therapy. |

While enantiomers share identical physical properties like melting point and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical rotation), a defining characteristic.

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure (-)-narwedine is the crux of galanthamine synthesis. This can be achieved through asymmetric synthesis, which builds the chiral molecule from the ground up, or more commonly, through the resolution of a racemic mixture.

Biosynthesis

In nature, Amaryllidaceae alkaloids are derived from phenylalanine and tyrosine.[10] The key step is an intramolecular oxidative phenol coupling of the precursor O-methylnorbelladine. A specific para-ortho coupling cyclization, catalyzed by stereoselective enzymes, leads to the formation of the this compound skeleton, ensuring the production of a single enantiomer.[10][11]

Caption: Workflow from racemic this compound to the final API.

The stereoselective reduction of the ketone in (-)-narwedine to the alcohol in (-)-galanthamine is the final critical step. This is typically achieved using a sterically hindered reducing agent like L-selectride at low temperatures (-15 °C or below). [4]The bulkiness of the reagent ensures that the hydride is delivered to the less hindered face of the ketone, producing the desired axial alcohol with high diastereoselectivity and preventing the formation of the unwanted epi-galanthamine isomer. [1][4]

Key Experimental Protocols

Protocol 1: Crystallization-Induced Dynamic Resolution of (±)-Narwedine

This protocol is based on principles described in the literature. [1]

-

Preparation: In a suitable reaction vessel equipped with a stirrer and temperature control, suspend (±)-narwedine (1.0 eq) in absolute ethanol.

-

Base Addition: Add triethylamine (approx. 0.1 eq) to the suspension to act as the racemization catalyst.

-

Seeding: Add a small quantity of enantiomerically pure (-)-narwedine seed crystals (approx. 1-2% by weight).

-

Equilibration: Stir the mixture at a controlled temperature (e.g., room temperature) for several hours (e.g., 12-24 hours). The progress can be monitored by chiral HPLC.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any residual mother liquor and dry under vacuum. The resulting solid is highly enriched (-)-narwedine.

-

Recycling: The mother liquor, containing the remaining this compound, can be concentrated and subjected to subsequent resolution cycles to maximize yield.

Protocol 2: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

This protocol is based on principles described in the literature. [1][4]

-

Inert Atmosphere: All steps must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions.

-

Solvent and Cooling: In a dry reaction vessel, dissolve enantiomerically pure (-)-narwedine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to below -15 °C using a suitable cooling bath.

-

Reducing Agent Addition: Slowly add a solution of L-selectride (Lithium tri-sec-butylborohydride, approx. 1.1-1.5 eq) in THF to the cooled this compound solution, maintaining the temperature below -15 °C.

-

Causality Note: The low temperature is critical to prevent racemization of the starting material and to maximize the stereoselectivity of the reduction, minimizing the formation of the epi-galanthamine diastereomer. [4]4. Reaction Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC) or HPLC.

-

-

Quenching: Once the reaction is complete, carefully quench the excess L-selectride by the slow addition of water or a dilute acid solution while keeping the temperature low.

-

Workup and Isolation: Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by crystallization, often as a hydrobromide salt, to yield high-purity (-)-galanthamine.

Conclusion

The story of this compound is a powerful illustration of the centrality of stereochemistry in drug development. While (-)-narwedine and (+)-narwedine are chemically identical in an achiral sense, their divergent paths in the synthesis of galanthamine highlight their profound differences. The (-)-enantiomer is an invaluable asset, a molecular key that unlocks the therapeutic potential of (-)-galanthamine. The (+) enantiomer, in contrast, is an obstacle to be overcome. The elegant and efficient crystallization-induced dynamic resolution of this compound is a testament to the ingenuity of process chemistry, transforming a 50:50 racemic mixture into a nearly pure supply of the single, vital enantiomer. For researchers in the field, the this compound enantiomers serve as a definitive case study in the necessity of controlling stereochemistry to achieve therapeutic efficacy and safety.

References

-

Majumder, S., Yadav, A., Pal, S., & Bisai, A. (2022). Asymmetric Total Syntheses of (−)-Lycoramine, (−)-Lycoraminone, (−)-Narwedine, and (−)-Galanthamine. The Journal of Organic Chemistry, 87(12), 7786–7797. Available at: [Link]

-

Deng, H., et al. (2024). Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. Organic Letters. Available at: [Link]

-

Kita, Y., et al. (2002). Asymmetric Transformation of Either Enantiomer of this compound via Total Spontaneous Resolution Process, a Concise Solution to the Synthesis of (-)-Galanthamine. The Journal of Organic Chemistry, 67(25), 8945-8952. Available at: [Link]

-

Majumder, S., et al. (2022). Asymmetric Total Syntheses of (−)-Lycoramine, (−)-Lycoraminone, (−)-Narwedine, and (−)-Galanthamine. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Galantamine total synthesis. Retrieved from [Link]

-

Banwell, M. G., et al. (2012). An Eleven‐Step Synthesis of Galanthamine from Commercially Available Materials. Chemistry – An Asian Journal. Available at: [Link]

-

Kilgore, M. B., & Kutchan, T. M. (2016). Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use. Molecules, 21(10), 1358. Available at: [Link]

-

Huang, G., et al. (2021). Total synthesis of (±)‐this compound, (±)‐lycoraminone and (±)‐galanthamine. Angewandte Chemie. Available at: [Link]

- Hudlicky, T., & Kwart, L. D. (2011). Galanthamine. In The Alkaloids: Chemistry and Biology (Vol. 70, pp. 283-353). Elsevier.

- US Patent US20080306257A1. (2008). Syntheses and Preparations of this compound and Related Novel Compounds. Google Patents.

-

Mehta, J., et al. (2024). Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories. Journal of Experimental Botany. Available at: [Link]

-

Li, J. J., & Gribble, G. W. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

- WO Patent WO2006046096A2. (2006). A polymorphic form of this compound and its use in the synthesis of galantamine. Google Patents.

-

ResearchGate. (n.d.). Holton's synthesis of this compound. Retrieved from [Link]

-

Kilgore, M. B., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry Reviews, 15(1), 89-111. Available at: [Link]

-

Marco-Contelles, J., et al. (2006). Chemical synthesis of galantamine, an acetylcholinesterase inhibitor for treatment of Alzheimer's disease. Recent Patents on CNS Drug Discovery, 1(1), 101-111. Available at: [Link]

-

ResearchGate. (2020). Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity. Available at: [Link]

-

SlideShare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2023). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available at: [Link]

-

Schmidt, J., & Matthies, H. (1961). [On the pharmacology of the Amaryllidaceae alkaloids galanthamine, this compound, hemanthamine and tazettine]. Acta Biologica et Medica Germanica, 7, 402-410. Available at: [Link]

- WO Patent WO2007010412A2. (2007). Syntheses and preparations of this compound and related novel compounds. Google Patents.

-

Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]

-

Pharma Group. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

-

Schutze-Segen. (n.d.). Enantiomerically pure biologically active substances. Retrieved from [Link]

-

LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Effect of enantiomers in pharmaceuticals. Retrieved from [Link]

-

IntechOpen. (2021). Effects of Stereoisomers on Drug Activity. Available at: [Link]

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

-

Mehvar, R., & Jamali, F. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Pharmacy & Pharmaceutical Sciences, 1(1), 1-15. Available at: [Link]

-

Finefield, J. A., et al. (2012). Enantiomeric Natural Products: Occurrence and Biogenesis. Angewandte Chemie International Edition, 51(21), 5032-5064. Available at: [Link]

-

Berardi, M. J., et al. (2016). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 21(7), 891. Available at: [Link]

-

MDPI. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Available at: [Link]

-

ResearchGate. (2012). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. Available at: [Link]

-

D'Alessandro, S., et al. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. International Journal of Molecular Sciences, 23(19), 11846. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. Available at: [Link]

-

MDPI. (2004). Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa. Available at: [Link]

-

PubMed. (2019). Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex. Available at: [Link]

Sources

- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 5. ijirset.com [ijirset.com]

- 6. ardena.com [ardena.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]

- 10. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Narwedine (CAS 510-77-0): Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of Narwedine, an Amaryllidaceae alkaloid of significant interest to researchers, chemists, and drug development professionals. We will delve into its chemical identity, advanced synthesis protocols, and its pivotal role as the biogenic precursor to Galantamine, a cornerstone therapy for Alzheimer's disease. This document is structured to provide not just data, but a causal understanding of the methodologies and the scientific principles that underpin them.

Introduction: The Significance of this compound

This compound, a tetracyclic benzazepine, is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, such as daffodils (Narcissus) and snowdrops (Galanthus)[1][2]. While possessing its own biological activities, this compound's primary claim to fame in the scientific community is its role as the immediate biogenic precursor and key synthetic intermediate for (-)-Galanthamine[1][3]. Galantamine is an FDA-approved drug for the symptomatic treatment of mild to moderate Alzheimer's disease, acting through a dual mechanism involving acetylcholinesterase (AChE) inhibition and allosteric modulation of nicotinic acetylcholine receptors[4][5].

The structural complexity and therapeutic importance of Galantamine have made the synthesis of its precursor, this compound, a subject of intense research and industrial development. Understanding the chemistry of this compound is, therefore, fundamental to appreciating the production of this vital medication.

Physicochemical and Structural Properties

This compound is a white crystalline powder with a defined set of physical and chemical characteristics that are crucial for its handling, synthesis, and analytical identification.[6] Its tetracyclic structure features a strained framework containing three stereocenters, including a spiro benzylic quaternary center, which presents a significant synthetic challenge.[4]

| Property | Value | Source |

| CAS Number | 510-77-0 | [7] |

| Molecular Formula | C₁₇H₁₉NO₃ | [7][8] |

| Molar Mass | 285.34 g/mol | [6][8] |

| Melting Point | 175-180°C (decomposition) | [6] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |

| IUPAC Name | (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-one | [8] |

| Synonyms | Galanthaminone, (-)-Narwedine | [8][9] |

Polymorphism has also been observed in this compound, with different crystalline forms (Form A and Form B) exhibiting distinct X-Ray Diffraction (XRD) patterns. This is a critical consideration in pharmaceutical manufacturing for ensuring consistency and bioavailability.[2]

Synthesis and Stereochemical Control

The total synthesis of this compound is a landmark achievement in organic chemistry. Early routes were plagued by low yields, but modern methodologies have made industrial-scale production feasible. The core of most syntheses is a biomimetic oxidative phenolic coupling reaction, followed by a remarkable dynamic chiral resolution.

Biomimetic Synthesis of Racemic this compound

The most common approach mimics the natural biosynthetic pathway. It involves an intramolecular oxidative coupling of a norbelladine precursor. This key step creates the strained tetracyclic core of this compound. While classic reagents like potassium ferricyanide were initially used, newer methods employing hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have significantly improved yields.[10][11]

Caption: Biomimetic synthesis of racemic (±)-Narwedine.

Crystallization-Induced Dynamic Resolution

Obtaining the therapeutically relevant (-)-enantiomer from the racemic mixture is achieved through an elegant and highly efficient process known as crystallization-induced dynamic resolution. Racemic (±)-narwedine exists in equilibrium with an achiral dienone intermediate in the presence of a base.[3][4]

By seeding a solution of racemic this compound with a catalytic amount of pure (-)-narwedine crystals (or even (+)-galanthamine), the equilibrium is shifted. The (-)-narwedine preferentially crystallizes out of solution, and the remaining (+)-narwedine in solution re-equilibrates back to the racemic mixture via the achiral intermediate, allowing for a theoretical yield of nearly 100% for the desired (-)-enantiomer over time.[3][4] This process is a cornerstone of the industrial synthesis of Galantamine.[4]

Caption: Dynamic resolution of this compound via an achiral intermediate.

Stereoselective Reduction to (-)-Galanthamine

The final step is the stereoselective reduction of the C6-ketone of (-)-narwedine to the corresponding alcohol, (-)-galanthamine. The choice of reducing agent is critical to ensure the correct stereochemistry. While simple reducing agents like LiAlH₄ can produce a mixture of epimers, bulky reducing agents like L-selectride provide excellent diastereoselectivity, affording the desired (-)-galanthamine in high yield.[4][10][12] This selectivity arises from the steric hindrance of the tetracyclic framework, which directs the hydride attack to a specific face of the ketone.[10]

Mechanism of Action and Biological Activity

The biological significance of this compound is intrinsically linked to its conversion to Galantamine. Galantamine exerts its therapeutic effects in Alzheimer's disease through a dual mechanism of action that enhances cholinergic neurotransmission.

-

Acetylcholinesterase (AChE) Inhibition : Galantamine is a selective, competitive, and reversible inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh).[4][5] By inhibiting AChE, Galantamine increases the concentration and duration of ACh in the synaptic cleft, thereby compensating for the loss of cholinergic neurons seen in Alzheimer's patients.[13][14][15]

-

Allosteric Potentiation of Nicotinic Receptors : Galantamine also binds to an allosteric site on nicotinic acetylcholine receptors (nAChRs), positively modulating their response to ACh.[4][6] This sensitizes the receptors, further enhancing cholinergic function.

Caption: Dual mechanism of Galantamine at the cholinergic synapse.

Beyond its role as a precursor, this compound itself is among the Amaryllidaceae alkaloids that have been investigated for a range of biological activities, including cytotoxic effects against various cancer cell lines.[16][17] However, this activity is generally less potent than other members of the alkaloid family and remains an area of academic rather than clinical focus.

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from established principles in the literature. They should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Protocol 1: Synthesis of (±)-Narwedine via Improved Phenolic Oxidative Coupling

-

Rationale : This protocol uses a hypervalent iodine reagent for a higher-yield, cleaner conversion compared to older metal-based oxidants.[11]

-

Dissolution : Dissolve 1 equivalent of the N-protected norbelladine precursor in a suitable solvent such as dichloromethane (DCM) or acetonitrile at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Oxidation : Slowly add a solution of 1.1 to 1.5 equivalents of phenyliodine(III) bis(trifluoroacetate) (PIFA) in the same solvent dropwise over 30-60 minutes. The reaction is often accompanied by a color change.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Quenching : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts.

-

Workup : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield racemic (±)-Narwedine.

Protocol 2: Crystallization-Induced Dynamic Resolution of (±)-Narwedine

-

Rationale : This protocol leverages the thermodynamic equilibrium between enantiomers to achieve high enantiomeric excess of the desired (-)-Narwedine.[3][4]

-

Solution Preparation : Prepare a saturated solution of (±)-Narwedine (e.g., 10 g) in a mixture of ethanol and a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) (e.g., 1% v/v).

-

Heating : Gently heat the mixture to 40-60°C to ensure complete dissolution.[18]

-

Seeding : Add a catalytic amount of pure (-)-Narwedine seed crystals (e.g., 1-2% by weight, ~100-200 mg).

-

Equilibration : Maintain the temperature at 40-60°C and allow the mixture to stir for 12-24 hours. Crystallization of (-)-Narwedine should be observed.

-

Cooling & Isolation : Slowly cool the mixture to room temperature and then to 0-4°C to maximize precipitation. Collect the crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold ethanol.

-

Drying : Dry the crystals under vacuum to obtain enantiomerically enriched (-)-Narwedine. The mother liquor can be subjected to subsequent cycles to improve the overall yield.

Conclusion

This compound (CAS 510-77-0) stands as a molecule of profound importance in medicinal and synthetic organic chemistry. While it possesses intrinsic biological properties, its primary value lies in its role as the indispensable precursor to (-)-Galanthamine. The development of its synthesis, particularly the elegant and efficient crystallization-induced dynamic resolution, represents a significant advancement in asymmetric synthesis and pharmaceutical production. For researchers in neuropharmacology and drug development, a thorough understanding of this compound's chemistry is essential for the continued exploration of novel treatments for neurodegenerative diseases like Alzheimer's.

References

- ChemBK. (2024). CAS 510-77-0.

- PrepChem.com. (n.d.). Synthesis of (+)-narwedine.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link].

- ChemScene. (n.d.). 510-77-0 | Galanthaminone.

- Cleanchem. (n.d.). This compound | CAS No: 510-77-0.

- Google Patents. (n.d.). WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds.

- Csáky, A. Z. (n.d.). GALANTHAMINE.

-

Organic Letters - ACS Publications. (n.d.). Divergent Total Syntheses of (−)-Galanthamine, (−)-Narwedine, (−)-Lycoraminone and (−)-Lycoramine, and Formal Syntheses of (−)-Morphine and (−)-Codeine. Retrieved from [Link].

-

RSC Publishing. (2024, March 7). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. Retrieved from [Link].

- ResearchGate. (n.d.). Total synthesis of (±)‐this compound, (±)‐lycoraminone and (±)‐galanthamine.

- Google Patents. (n.d.). WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine.

-

PubMed. (1961). [On the pharmacology of the Amaryllidaceae alkaloids galanthamine, this compound, hemanthamine and tazettine]. Acta Biologica et Medica Germanica, 7, 402-410. Retrieved from [Link].

- ResearchGate. (n.d.). Holton's synthesis of this compound can be regarded as an early example of....

- ResearchGate. (2025, October 18). (PDF) Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity.

- Wikipedia. (n.d.). Galanthamine total synthesis.

-

RSC Publishing. (2015, January 29). Biological and pharmacological activities of amaryllidaceae alkaloids. Retrieved from [Link].

-

PubMed Central. (n.d.). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Retrieved from [Link].

- Washington University School of Medicine in St. Louis. (2025, March 21). Anti-amyloid drug shows signs of preventing Alzheimer's dementia. The Source.

-

MDPI. (2021, April 3). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. Molecules, 26(7), 2026. Retrieved from [Link].

-

Taylor & Francis Online. (n.d.). Chemical synthesis of galantamine, an acetylcholinesterase inhibitor for treatment of Alzheimer's disease. Retrieved from [Link].

-

PubMed. (n.d.). An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling. Retrieved from [Link].

-

PubMed Central. (2021, November 30). Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. Retrieved from [Link].

- MDPI. (n.d.). Isolation and Characterization of Flavonoid Naringenin and Evaluation of Cytotoxic and Biological Efficacy of Water Lilly (Nymphaea mexicana Zucc.).

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information. PubChem. Retrieved from [Link].

- MDPI. (2024, December 28). Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases.

- ScienceDirect. (2024, July 1). Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights. Biomedicine & Pharmacotherapy, 176, 116834.

- ResearchGate. (2016, September 13). Cytotoxic activity and phytochemical standardization of Lunasia amara Blanco wood extract.

- ResearchGate. (2021, November 3). Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Michigan State University. (n.d.). NMR Tables. Retrieved from [Link].

-

PubMed. (n.d.). Galanthamine, a natural product for the treatment of Alzheimer's disease. Retrieved from [Link].

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

- 1. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]

- 2. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chembk.com [chembk.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 11. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ddg-pharmfac.net [ddg-pharmfac.net]

- 14. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. prepchem.com [prepchem.com]

Narwedine molecular formula C17H19NO3

An In-Depth Technical Guide to Narwedine (C17H19NO3): A Keystone Amaryllidaceae Alkaloid

Introduction

This compound, a tetracyclic alkaloid with the molecular formula C17H19NO3, stands as a molecule of significant interest within the fields of organic chemistry, biochemistry, and pharmacology.[1][2][3] As a prominent member of the Amaryllidaceae alkaloid family, it is naturally found in various plant species, including daffodils (Narcissus) and snowdrops (Galanthus).[4][5][6] While possessing intrinsic biological activity, this compound is most renowned as the direct biogenic and synthetic precursor to (-)-galanthamine, a clinically vital acetylcholinesterase (AChE) inhibitor approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[7][8][9] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and biosynthesis to its pivotal role in complex chemical syntheses and its pharmacological profile, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid compound characterized by a strained tetracyclic framework that includes a spiro benzylic quaternary stereocenter, an aromatic ring, a cyclohexenone C-ring, and an azepine D-ring.[9] Its structure is closely related to other Amaryllidaceae alkaloids like lycoramine and is structurally analogous in parts to morphine.[9][10]

| Property | Value | Source(s) |

| Molecular Formula | C17H19NO3 | [1][2][3][4] |

| Molar Mass | 285.34 g/mol | [1][2][11] |

| CAS Number | 510-77-0 (for (-)-Narwedine) | [2][3][4][11] |

| 1668-86-6 (for racemic this compound) | [1][12] | |

| Appearance | Solid | [4][11] |

| Melting Point | 184-190 °C | [3] |

| Solubility | Slightly soluble in DMSO (0.1-1 mg/ml) | [4] |

| logP (Octanol/Water) | 2.058 (Crippen Calculated) | [12] |

Biosynthesis: Nature's Pathway to the Galanthamine Core

The biosynthesis of this compound is a remarkable example of enzymatic precision, beginning with the aromatic amino acids L-phenylalanine and L-tyrosine.[5][7][13] These precursors are converted into a common intermediate, 4'-O-methylnorbelladine.

The defining step in the formation of the this compound scaffold is a highly regioselective, enzyme-catalyzed (likely a cytochrome P450-dependent enzyme) intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine.[7][9] This reaction proceeds in an ortho-para' fashion, creating a highly reactive dienone intermediate. This intermediate then spontaneously undergoes a nucleophilic 1,4-addition (an oxa-Michael addition) of the phenolic hydroxyl group onto the enone system to forge the strained tetracyclic core, yielding N-demethylthis compound.[7][9] The biosynthesis is completed by a final N-methylation step to produce this compound. In the plant, this compound is subsequently reduced by a reversible oxido-reductase to form galanthamine.[5][7]

Caption: Biosynthetic pathway from amino acid precursors to this compound and its interconversion with Galanthamine.

Strategies in Chemical Synthesis

The total synthesis of galanthamine has been a long-standing challenge in organic chemistry, with the efficient construction of this compound being the central objective of most routes.

Biomimetic Oxidative Phenol Coupling

The first total synthesis by Barton and Kirby in 1962 was a landmark achievement that mimicked the proposed biosynthetic pathway.[7][14] Their approach utilized an oxidative phenol coupling of a norbelladine precursor.

-

Classical Oxidants: Early syntheses employed stoichiometric metal oxidants like potassium ferricyanide (K3[Fe(CN)6]) or manganese dioxide (MnO2). These methods were groundbreaking but suffered from very low yields (often <2%).[7]

-